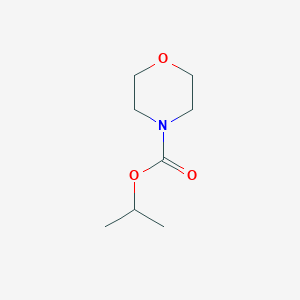![molecular formula C11H14N2O5S B1346446 [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid CAS No. 4703-34-8](/img/structure/B1346446.png)
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid
描述
准备方法
The synthesis of [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of a base, followed by acetylation of the resulting product. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis in cleanroom environments to meet cGMP standards.
化学反应分析
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
科学研究应用
[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound has applications in medicinal chemistry, where it is used to develop new therapeutic agents. In the industrial sector, it is utilized in the synthesis of various chemical intermediates.
作用机制
The mechanism of action of [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. This interaction is crucial in proteomics research, where it helps in identifying and characterizing protein modifications .
相似化合物的比较
Similar compounds to [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid include:
属性
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESILPKULCPDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963727 | |
| Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-34-8 | |
| Record name | N-[(4-Methylphenyl)sulfonyl]glycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC145153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)







![(8-boc-5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-acetic acid methyl ester](/img/structure/B1346393.png)

